molecular formula C12H11ClO2 B1365792 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 72019-91-1

1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No. B1365792
CAS RN: 72019-91-1
M. Wt: 222.67 g/mol
InChI Key: BDKNTMQPRHCITN-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde (CDN) is a versatile compound that has been used in a variety of scientific and laboratory applications. CDN is a versatile compound due to its ability to form a variety of derivatives and can be used in a variety of reactions. CDN is a highly reactive compound and has a number of different uses in the laboratory.

Scientific Research Applications

Synthesis of Polymethine Dyes

1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde has been used in the synthesis of polymethine dyes. These dyes exhibit long-wave absorptions ranging from 640–705 nm and demonstrate remarkable thermal stability due to ester groups in the methine chain (Werner, Greif, Pulst, & Weissenfels, 1994).

Fluorescent Dyes and Compounds

The compound serves as a precursor in the synthesis of new fluorescent dyes and compounds. It has been utilized to create benzimidazo-[1,2-a]-quinolines, quinazolines, thienylbenzimidazole, benzo-[h]-quinolines, benz-[g]-indazoles, and isothiazole derivatives, as well as strongly fluorescent pyrano, iminothiopyrano, and exocyclic dicyano derivatives (Rajagopal & Seshadri, 1991).

Synthesis of Heterocyclic Compounds

It is instrumental in the one-pot synthesis of various naphthalene derivatives at room temperature, including pyrozolo, benzodiazepino, cyclodecano, and cyclotridecano derivatives. These compounds are noteworthy for their unique structural and chemical properties (Boruah, Konwar, & Dutta, 2003).

Preparation of Dihydronaphthoquinolines

The compound is used in the preparation of dihydronaphthoquinolines, which are relatively rare polycyclic heterocyclic compounds. This underscores its role in the creation of novel chemical structures with potential applications in various fields (Ray, Sharma, & Chatterjee, 1979).

Synthesis of Chrysenes and Phenanthrenes

It also plays a role in the synthesis of chrysenes and other a-fused phenanthrenes. This involves a sequence of palladium(0) coupling and electrocyclic ring closure, highlighting its versatility in complex organic synthesis (Gilchrist & Summersell, 1988).

properties

IUPAC Name

1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-15-10-4-5-11-8(6-10)2-3-9(7-14)12(11)13/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKNTMQPRHCITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460190
Record name 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72019-91-1
Record name 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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